环丁基 4-(哌啶甲基)苯基酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of substituted 2-phenyl-4-piperidinones, which are structurally related to Cyclobutyl 4-(piperidinomethyl)phenyl ketone, has been achieved through the reaction of styryl β-dimethylaminoethyl ketone hydrochlorides with aqueous solutions of ammonia or alkylamines. This process is noteworthy for its ability to produce pure stereoisomers of 4-piperidones, characterized by an equatorial disposition of all substituents in the piperidine ring. The reaction conditions, particularly the temperature, are adjusted based on the number and position of methyl substituents in the starting ketones, indicating a sensitive dependence on steric factors .

Molecular Structure Analysis

The molecular structure of the synthesized piperidinones has been elucidated using 1H and 13C NMR spectroscopy. These techniques have confirmed the formation of stereoisomers with specific spatial arrangements. The equatorial orientation of substituents in the piperidine ring is a significant structural feature that could influence the chemical behavior and biological activity of these compounds .

Chemical Reactions Analysis

In a related study, the [3+2] cycloaddition reaction involving L-phenylalanine and β,γ-unsaturated keto esters has been explored. This reaction proceeds with a notable regioselectivity and yield, underlining the potential for constructing piperidine derivatives through cycloaddition processes. The synthesis of eight piperidine derivatives has been reported, and their structures were confirmed by 1H NMR and HRMS, demonstrating the versatility of cycloaddition in generating diverse piperidine frameworks .

Physical and Chemical Properties Analysis

Although the specific physical and chemical properties of Cyclobutyl 4-(piperidinomethyl)phenyl ketone are not detailed in the provided papers, the general properties of piperidine derivatives can be inferred. The stereochemistry of the piperidine ring, as well as the nature of the substituents, can significantly affect the compound's boiling point, solubility, and reactivity. The presence of a ketone group and a phenyl ring likely contributes to the compound's ability to engage in various chemical reactions, such as nucleophilic addition or condensation, and may also affect its pharmacokinetic properties if relevant to drug design .

科学研究应用

有机化学中的合成用途:环丁基化合物,包括环丁基苯基亚砜等衍生物,已被用于合成复杂有机分子。例如,环丁基苯基亚砜已被用于环戊酮的螺环化,突出了其在构建螺环化合物中的作用 (Fitjer、Schlotmann 和 Noltemeyer,1995)。这表明环丁基 4-(哌啶甲基)苯基酮可以探索用于有机化学中的类似合成应用。

相邻碳负离子中心的稳定化:已经研究了环丁基基团与相邻碳负离子中心的相互作用,以了解稳定作用。尽管在某些环丁基甲基苯基酮中没有观察到显着的稳定化,但该研究领域可以深入了解含环丁基化合物的反应性和稳定性 (Güven 和 Peynircioǧlu,2002)。此类研究对于设计新反应和理解有机合成中的机理途径至关重要。

有机合成中的催化应用:对含环丁基化合物的催化应用的研究,例如 1,7-烯炔酯的金催化环异构化成四氢吡啶-4-基酮,展示了环丁基基团在促进复杂转化中的效用 (Rao 等,2013)。这表明环丁基 4-(哌啶甲基)苯基酮在类似化学反应中具有潜在的催化作用。

属性

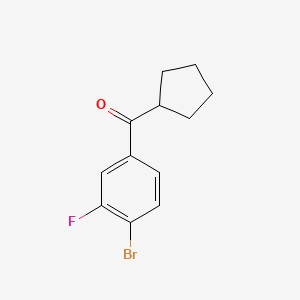

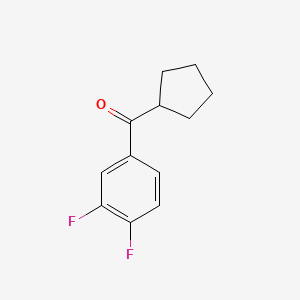

IUPAC Name |

cyclobutyl-[4-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c19-17(15-5-4-6-15)16-9-7-14(8-10-16)13-18-11-2-1-3-12-18/h7-10,15H,1-6,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDFANUWRYHSCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642720 |

Source

|

| Record name | Cyclobutyl{4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobutyl 4-(piperidinomethyl)phenyl ketone | |

CAS RN |

898775-73-0 |

Source

|

| Record name | Cyclobutyl[4-(1-piperidinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutyl{4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。